molecular formula C24H28ClN5O2S B305575 N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

Cat. No. B305575
M. Wt: 486 g/mol
InChI Key: IVXFQEBLPPSPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. It also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide has been found to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and cause cell cycle arrest. It also has antimicrobial properties and can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide in lab experiments is its potential anti-tumor activity. It can be used to study the mechanisms of tumor growth and proliferation and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the use of N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide in scientific research. One direction is to study its potential as an anti-cancer drug and to develop new drugs based on its structure. Another direction is to investigate its antimicrobial properties and to develop new antibacterial and antifungal agents. Additionally, further studies can be conducted to understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide involves the reaction of 2-(2-chloroanilino)-2-oxoethanethiol with 4-ethyl-4H-1,2,4-triazole-3-thiol, followed by the reaction with N-(4-methylbenzoyl)-L-valine methyl ester. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have antimicrobial properties and can be used as a potential antibacterial or antifungal agent.

properties

Product Name

N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C24H28ClN5O2S

Molecular Weight

486 g/mol

IUPAC Name

N-[1-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-methylbenzamide

InChI

InChI=1S/C24H28ClN5O2S/c1-5-30-22(21(15(2)3)27-23(32)17-12-10-16(4)11-13-17)28-29-24(30)33-14-20(31)26-19-9-7-6-8-18(19)25/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

InChI Key

IVXFQEBLPPSPAA-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)C(C(C)C)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)C(C(C)C)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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